4,6-Dichloro-1,7-naphthyridine

CAS No.: 1301714-24-8

Cat. No.: VC2889352

Molecular Formula: C8H4Cl2N2

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1301714-24-8 |

|---|---|

| Molecular Formula | C8H4Cl2N2 |

| Molecular Weight | 199.03 g/mol |

| IUPAC Name | 4,6-dichloro-1,7-naphthyridine |

| Standard InChI | InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H |

| Standard InChI Key | KBPWYDLHQXLSEY-UHFFFAOYSA-N |

| SMILES | C1=CN=C2C=NC(=CC2=C1Cl)Cl |

| Canonical SMILES | C1=CN=C2C=NC(=CC2=C1Cl)Cl |

Introduction

Chemical Properties and Structure

Molecular Structure and Basic Properties

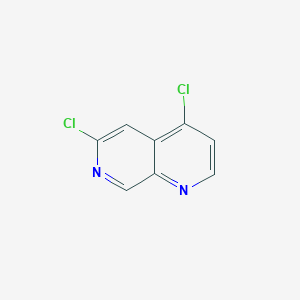

4,6-Dichloro-1,7-naphthyridine features a bicyclic aromatic structure with two nitrogen atoms positioned at the 1 and 7 positions of the naphthyridine ring system. The compound contains two chlorine atoms at the 4 and 6 positions, which serve as important reactive sites for further chemical modifications. The molecular structure creates a planar configuration typical of aromatic compounds, with the electronegative chlorine atoms influencing the electron distribution throughout the ring system.

The basic chemical properties of 4,6-Dichloro-1,7-naphthyridine are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1301714-24-8 |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.03 g/mol |

| IUPAC Name | 4,6-dichloro-1,7-naphthyridine |

| Standard InChI | InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H |

| Standard InChIKey | KBPWYDLHQXLSEY-UHFFFAOYSA-N |

| SMILES Notation | C1=CN=C2C=NC(=CC2=C1Cl)Cl |

| PubChem Compound ID | 91800872 |

The compound's structure includes two nitrogen atoms that serve as hydrogen bond acceptors, while the chlorine atoms act as electronegative centers that can participate in various chemical transformations. This structural arrangement contributes significantly to the compound's reactivity and potential applications in chemical synthesis.

Synthesis and Chemical Reactions

Synthetic Routes

Biological and Medicinal Applications

Other Biological Activities

Beyond antimicrobial applications, naphthyridine derivatives have shown promise in various other biological contexts. Related compounds have demonstrated potential as:

-

Anticancer agents: Several naphthyridine derivatives have shown antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology research.

-

Antiviral compounds: Some naphthyridine-based compounds have exhibited activity against viral pathogens.

-

Kinase inhibitors: Naphthyridines can serve as scaffolds for developing compounds that modulate protein kinase activity, which is relevant to numerous disease states.

The specific biological activity profile of 4,6-Dichloro-1,7-naphthyridine would depend on its particular structural features and their influence on interactions with biological targets. The compound's reactive chlorine substituents make it a promising starting point for developing derivatives with enhanced biological activities through appropriate structural modifications.

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of 4,6-Dichloro-1,7-naphthyridine typically employs various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the compound's structure and purity. The aromatic protons in the compound produce characteristic signals in the ¹H NMR spectrum, while the carbon atoms show distinct signals in the ¹³C NMR spectrum reflecting the compound's aromatic nature and the influence of the chlorine substituents and nitrogen atoms.

Infrared (IR) spectroscopy can identify key functional groups and structural features of the compound. For 4,6-Dichloro-1,7-naphthyridine, characteristic absorption bands corresponding to C=N stretching, aromatic C=C stretching, and C-Cl bonds would be expected in the IR spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can be used for identification and purity assessment. The molecular ion peak at m/z 199 (corresponding to the molecular weight) along with characteristic isotope patterns due to the presence of two chlorine atoms would be expected in the mass spectrum.

Identification Techniques

The identification and characterization of 4,6-Dichloro-1,7-naphthyridine can be accomplished through a combination of analytical techniques:

-

Chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to assess the purity of the compound and to monitor reactions involving it.

-

X-ray crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal structure of the compound.

-

Elemental analysis: Determination of the percentages of carbon, hydrogen, nitrogen, and chlorine in the sample provides confirmation of the molecular formula and purity of the compound.

The combination of these analytical methods allows for comprehensive characterization of 4,6-Dichloro-1,7-naphthyridine, ensuring proper identification and quality control in research and development contexts.

Research Trends and Future Directions

Current Research Focus

Current research involving 4,6-Dichloro-1,7-naphthyridine and related compounds is primarily focused on exploring their potential as building blocks for the synthesis of more complex molecules with valuable biological activities. The compound's reactive chlorine substituents make it particularly useful in medicinal chemistry as a scaffold for developing novel therapeutic agents.

Research trends in the field include:

-

Development of structure-activity relationships for naphthyridine derivatives in various biological contexts

-

Exploration of new synthetic methodologies to access functionalized naphthyridines more efficiently

-

Investigation of naphthyridine-based compounds as potential kinase inhibitors and their applications in cancer research

-

Study of metal complexes incorporating naphthyridine ligands for catalytic and medicinal applications

These research directions highlight the versatility of 4,6-Dichloro-1,7-naphthyridine as a synthetic intermediate and underscore its importance in contemporary chemical and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume